molecular formula C13H21NO8S3 B3053265 4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide CAS No. 52601-81-7

4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide

Cat. No. B3053265
CAS RN: 52601-81-7
M. Wt: 415.5 g/mol
InChI Key: KDRHRBJZVCMOOL-UHFFFAOYSA-N
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Description

4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide, also known as MMSB, is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. MMSB is a white crystalline powder that is soluble in water and organic solvents. It is an important intermediate in the synthesis of other compounds and has been extensively studied for its biological and physiological effects.

Mechanism of Action

The mechanism of action of 4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide is not fully understood. However, it is believed to act as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in the regulation of acid-base balance and play a crucial role in various physiological processes. Inhibition of these enzymes by 4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide may lead to changes in acid-base balance and other physiological effects.
Biochemical and Physiological Effects:
4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that 4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide can inhibit the growth of certain cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. 4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and diabetes.

Advantages and Limitations for Lab Experiments

4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide has several advantages as a reagent in lab experiments. It is readily available, easy to handle, and has a high purity. 4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide has also been shown to be stable under various reaction conditions. However, there are also limitations to the use of 4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide in lab experiments. It can be toxic and may require special handling and disposal procedures. The cost of 4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide may also be a limiting factor in some experiments.

Future Directions

There are several future directions for the study of 4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide. One area of research is the development of new synthetic methods for the production of 4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide and related compounds. Another area of research is the exploration of the potential applications of 4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide in the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of 4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide and its effects on various physiological processes. The development of new derivatives of 4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide may also lead to the discovery of new compounds with improved properties and potential applications.

Scientific Research Applications

4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds such as sulfonamides, sulfonylureas, and sulfonate esters. 4-methyl-N,N-bis(2-methylsulfonyloxyethyl)benzenesulfonamide has also been used as a catalyst in various reactions such as the synthesis of cyclic carbonates from epoxides and carbon dioxide.

properties

IUPAC Name

2-[(4-methylphenyl)sulfonyl-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO8S3/c1-12-4-6-13(7-5-12)25(19,20)14(8-10-21-23(2,15)16)9-11-22-24(3,17)18/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRHRBJZVCMOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967031
Record name [(4-Methylbenzene-1-sulfonyl)azanediyl]di(ethane-2,1-diyl) dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52601-81-7
Record name 4-Methyl-N,N-bis[2-[(methylsulfonyl)oxy]ethyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52601-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC74844
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(4-Methylbenzene-1-sulfonyl)azanediyl]di(ethane-2,1-diyl) dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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